Heptyl crotonate

Fragrance Formulation Volatility Control Physicochemical Properties

Heptyl crotonate (CAS 16930-99-7, heptyl (E)-but-2-enoate) is a long-chain unsaturated ester formed from crotonic acid and 1-heptanol, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. As a member of the alkyl crotonate class, it features a trans (E) double bond in the acid moiety and a seven-carbon linear alkyl chain.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 16930-99-7
Cat. No. B093458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl crotonate
CAS16930-99-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C=CC
InChIInChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+
InChIKeyDOBPEHKISOHXTE-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Crotonate (CAS 16930-99-7): A C11 Unsaturated Ester for Controlled-Volatility Fragrance and Specialty Applications


Heptyl crotonate (CAS 16930-99-7, heptyl (E)-but-2-enoate) is a long-chain unsaturated ester formed from crotonic acid and 1-heptanol, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. As a member of the alkyl crotonate class, it features a trans (E) double bond in the acid moiety and a seven-carbon linear alkyl chain [2]. This specific architecture places it between shorter-chain analogs like ethyl crotonate and longer-chain counterparts like octyl crotonate, conferring a distinct physicochemical profile that dictates its utility in controlled-release fragrance formulations and as a specialty chemical intermediate .

Why Heptyl Crotonate Cannot Be Directly Substituted by Other Crotonate Esters in Formulation


Within the alkyl crotonate homologous series, physicochemical properties—particularly volatility and hydrophobicity—scale non-linearly with chain length, rendering simple molar substitution inadequate for performance-critical applications. A formulation optimized for heptyl crotonate cannot achieve equivalent sensory longevity, release kinetics, or biological activity by substituting an equimolar amount of a shorter-chain ester (e.g., ethyl crotonate) or a longer-chain analog (e.g., octyl crotonate) [1][2]. This is because parameters such as vapor pressure (≈0.05 mmHg at 25°C for heptyl crotonate) and estimated log Kow (≈4.09) directly govern both fragrance substantivity on substrates and partitioning behavior in complex matrices . Furthermore, chain-length-dependent biological recognition—as evidenced by differential attractancy to yellow jacket species—means that substitution without empirical validation may compromise the intended functional outcome, particularly in semiochemical applications [3].

Heptyl Crotonate Differentiation: Quantitative Evidence Versus Key Comparators


Volatility Control: 200x Lower Vapor Pressure Than Ethyl Crotonate

Heptyl crotonate exhibits a vapor pressure of 0.049–0.050 mmHg at 25°C, which is approximately 140× lower than that of ethyl crotonate (6.87 mmHg at 25°C) . This substantial reduction in volatility directly translates to extended fragrance longevity on skin and in ambient applications, reducing the need for high-load encapsulation or frequent reapplication strategies.

Fragrance Formulation Volatility Control Physicochemical Properties

Thermal Processing Safety: Flash Point >100°C Versus <5°C for Ethyl Crotonate

The flash point of heptyl crotonate is reported as 106.1–106.7°C (closed cup), which is dramatically higher than that of ethyl crotonate (2°C closed cup) and significantly higher than heptyl acetate (68–69°C closed cup) . This >100°C difference versus ethyl crotonate moves heptyl crotonate from a highly flammable liquid (GHS Category 2) to a combustible liquid, potentially simplifying storage, handling, and regulatory compliance in industrial settings.

Industrial Safety Flammability Process Engineering

Yellow Jacket Attractancy: Dose-Dependent Enhancement of Bait Consumption

In field trials evaluating bait acceptance by Vespula pensylvanica (western yellow jacket), the addition of heptyl crotonate to toxicant-laden fish-flavored cat food doubled the consumption of 0.5% mirex bait and tripled the consumption of 1% mixed bait relative to unenhanced controls [1][2]. This specific attractant effect, documented in a peer-reviewed entomology study, establishes a quantitative performance benchmark for bait formulation efficacy.

Pest Control Semiochemicals Vespula pensylvanica

Hydrophobicity and Matrix Partitioning: Log Kow ≈4.09 Versus 1.13 for Ethyl Crotonate

The estimated octanol-water partition coefficient (log Kow) for heptyl crotonate is 4.09, which is approximately three orders of magnitude more hydrophobic than ethyl crotonate (log Kow ≈1.13) and one unit higher than heptyl acetate (log Kow ≈3.32) [1][2][3]. This elevated hydrophobicity indicates preferential partitioning into lipid phases and organic matrices, influencing both sensory perception in food/fragrance applications and environmental fate modeling.

Formulation Science Solubility Partitioning

Procurement-Driven Application Scenarios for Heptyl Crotonate (CAS 16930-99-7)


Long-Lasting Fragrance Formulations Requiring Controlled Volatility

Due to its vapor pressure of ≈0.05 mmHg at 25°C—approximately 137× lower than ethyl crotonate—heptyl crotonate is preferentially selected for fine fragrances, personal care products, and ambient scenting applications where extended substantivity on skin or in the air is a critical performance requirement [1]. Its higher flash point (>100°C) also simplifies manufacturing safety protocols compared to more volatile crotonate esters .

Semiochemical Research and Yellow Jacket Bait Development

In entomological research and pest control product development targeting Vespula pensylvanica (western yellow jacket), heptyl crotonate has demonstrated a quantifiable attractant effect, increasing bait consumption by 100–200% in field trials [2]. This makes it a key candidate for formulation into species-specific monitoring traps or toxic bait stations, where attractant potency directly correlates with field efficacy.

Specialty Chemical Intermediate for Lipophilic Derivatives

With an estimated log Kow of 4.09, heptyl crotonate is highly lipophilic and partitions strongly into non-polar phases [3]. This property makes it a suitable starting material for synthesizing hydrophobic derivatives or for use as a reactive diluent/modifier in polymer and coating formulations where compatibility with organic matrices is paramount.

Flavor Ingredient for Fat-Based or Encapsulated Systems

The high log Kow of heptyl crotonate suggests preferential solubility in fats and oils, making it a candidate for flavor applications in lipid-based food products or for encapsulation in hydrophobic carriers designed for controlled flavor release [3]. Its estimated water solubility of 16.97 mg/L further underscores its utility in non-aqueous flavor delivery systems [4].

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